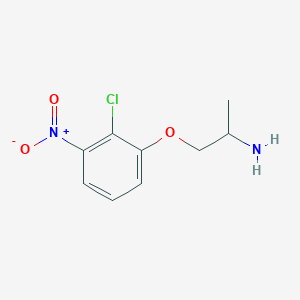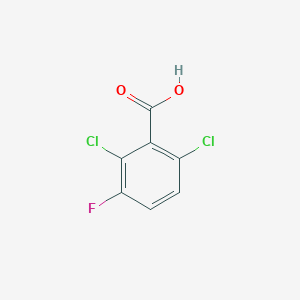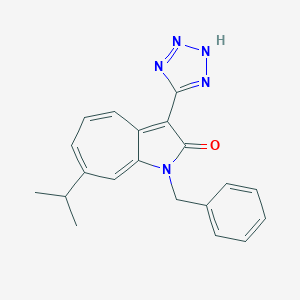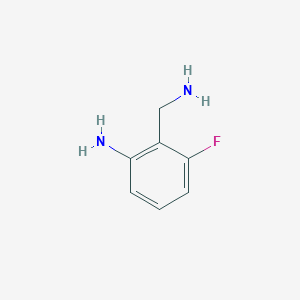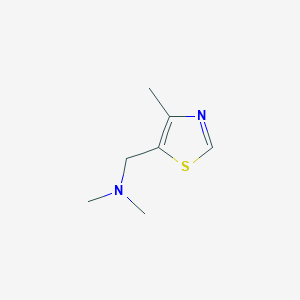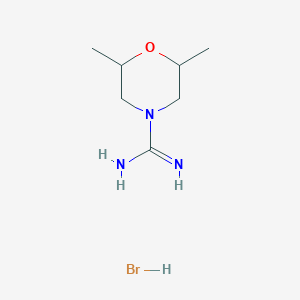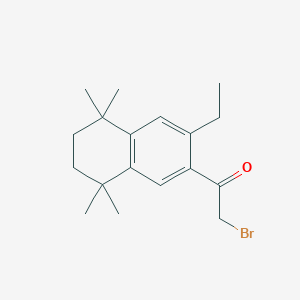
2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives typically involves multiple steps, including the Wittig reaction, bromination, and cyclization processes. For instance, the Wittig reaction has been utilized to prepare ethano-tetralones, which are precursors for tetrahydronaphthalenes (Sarel, Felzenstein, & Weisz, 1982). Another approach includes the reductive debromination of 1,2-bis(bromomethyl)arenes to form tetrahydronaphthalenes (Nishiyama et al., 2005).
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of 1-[(1R*,4S*)-4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-yl]ethanone was analyzed, showing a half-chair conformation with pseudo-axial and pseudo-equatorial arrangements of methyl and acetyl groups (Massy-Westropp, Tiekink, & Tippett, 1993).
Chemical Reactions and Properties
Tetrahydronaphthalene derivatives participate in various chemical reactions, including photoreactions and cycloadditions. Photoreaction of halomethyl substituted benzocyclic ketones with amines has been shown to promote radical cyclization and ring expansion (Hasegawa, 1997). Moreover, the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids synthesizes multi-substituted dihydronaphthalene scaffolds, demonstrating the versatility of tetrahydronaphthalenes in synthetic chemistry (Fang, Li, & Tong, 2009).
Physical Properties Analysis
The physical properties of tetrahydronaphthalene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in materials science. The crystal structure and Hirshfeld surface analysis of related compounds have been studied to understand their intermolecular interactions and polymorphism (González-Montiel et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the application of tetrahydronaphthalene derivatives. Regioselectivity in the bromination of tetrahydronaphthalenes has been quantum chemically substantiated and experimentally confirmed, highlighting the influence of molecular structure on chemical reactivity (Pankratov et al., 2004).
Aplicaciones Científicas De Investigación
Photoreaction and Radical Cyclization
Research has explored the photoreaction of halomethyl-substituted benzocyclic ketones, including compounds related to "2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one", with amines. These studies show radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes, highlighting potential applications in synthetic organic chemistry and material science (E. Hasegawa, 1997).
Organic Synthesis and Chemical Transformations
The synthesis of complex naphthalene derivatives and their interactions with electrophilic olefins have been studied, indicating the compound's role in facilitating diverse chemical transformations. This includes the creation of novel compounds through alternative modes of addition and the exploration of their chemical properties (S. Sarel, A. Felzenstein, M. Weisz, 1982).
Creation of Arenothiophenes and Naphtho Derivatives
Studies have also looked into the Suzuki cross-coupling and Wittig olefination reactions involving bromo-substituted naphthalenes, leading to the synthesis of condensed arenothiophenes and related compounds. These processes showcase the potential for creating complex organic structures, potentially useful in the development of new materials or pharmaceuticals (Masataka Watanabe, Taisuke Matsumoto, S. Mataka, T. Thiemann, 2005).
Hydrogen Transfer and Ring Rearrangements
The compound's derivatives have been involved in studies demonstrating the transfer of hydrogens from a cyclohexane ring to a triple bond during adduct rearrangement. This kind of chemical behavior is significant for understanding reaction mechanisms and could be applied in synthetic strategies for complex molecules (D. Tomilin, M. Gotsko, L. Sobenina, I. Ushakov, B. Trofimov, 2019).
Propiedades
IUPAC Name |
2-bromo-1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrO/c1-6-12-9-14-15(10-13(12)16(20)11-19)18(4,5)8-7-17(14,2)3/h9-10H,6-8,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHJYKJAWKZSHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C(=O)CBr)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292042 |
Source


|
| Record name | 2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
CAS RN |
175136-57-9 |
Source


|
| Record name | 2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



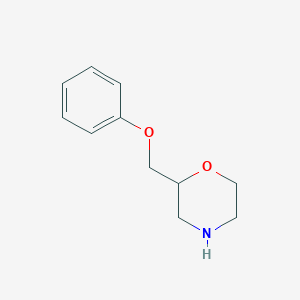
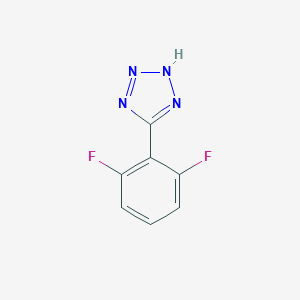
acetic acid](/img/structure/B66199.png)
